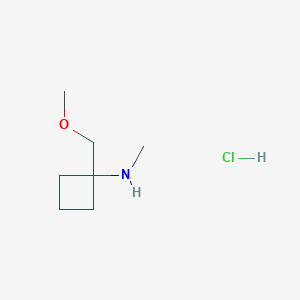

1-(methoxymethyl)-N-methylcyclobutan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Methoxymethyl)-N-methylcyclobutan-1-amine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MEM, and it is a cyclic amine that has a methoxymethyl group attached to the cyclobutane ring. MEM is a white crystalline powder that is soluble in water and ethanol.

Applications De Recherche Scientifique

Sonification in Organic Synthesis

Sonification of N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine leads to the formation of reactive azomethine ylides, which are intercepted by cyclic thioketones to give spirocyclic 1,3-thiazolidines. This demonstrates the compound's role in facilitating the synthesis of complex cyclic structures, potentially useful in material science and pharmaceuticals (Gebert et al., 2003).

Lewis Acid-Catalyzed Cascade Reactions

In Lewis acid-catalyzed cascade reactions, arylmethylenecyclopropanes react with 3-methoxy-1,3,3-triarylprop-1-yne to yield functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives. This application highlights the role of such compounds in synthesizing structurally diverse molecules, which could be beneficial in developing new materials and drugs (Yao & Shi, 2007).

Enantioselective Synthesis

The synthesis and resolution of cis-1-methoxycarbonyl-2-methylcyclobutane, and its derivatives, showcase the compound's utility in enantioselective synthesis. This process is crucial for creating substances with specific optical activities, essential in the pharmaceutical industry for producing drugs with targeted effects (Baldwin & Burrell, 2000).

One-Pot Synthesis Techniques

One-pot synthesis of polysubstituted 1,2,3,4-tetrahydropyridines involves the condensation of ethyl acetoacetate with methoxymethanol and primary amines. This demonstrates the compound's application in streamlined synthetic processes, making chemical synthesis more efficient and cost-effective (Ishmiyarov et al., 2015).

Photolabile Protecting Groups

Development of photolabile protecting groups suitable for multistep flow synthesis, utilizing derivatives such as 9-hydroxymethylxanthene, underscores the importance of these compounds in modern synthetic strategies. This application is crucial in the synthesis of complex organic molecules, allowing for the protection and deprotection of functional groups in a controlled manner (Yueh, Voevodin, & Beeler, 2015).

Propriétés

IUPAC Name |

1-(methoxymethyl)-N-methylcyclobutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-8-7(6-9-2)4-3-5-7;/h8H,3-6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADUHFZQHHGDJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CCC1)COC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(methoxymethyl)-N-methylcyclobutan-1-amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2704986.png)

![2-(5-Chlorothiophen-2-yl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2704993.png)

![N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2704997.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2705000.png)

![N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2705007.png)